3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile
Description
Properties
Molecular Formula |
C11H5ClFN3O |
|---|---|
Molecular Weight |
249.63 g/mol |
IUPAC Name |
3-(2-chloro-5-fluoropyrimidin-4-yl)oxybenzonitrile |
InChI |
InChI=1S/C11H5ClFN3O/c12-11-15-6-9(13)10(16-11)17-8-3-1-2-7(4-8)5-14/h1-4,6H |
InChI Key |
HJRSHTOEAOULKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2F)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
| Parameter | Details |
|---|---|
| Base | Potassium carbonate (K₂CO₃) or sodium hydride (NaH) |
| Solvent | Dimethylformamide (DMF) or acetonitrile |
| Temperature | 80–100°C (reflux) |
| Reaction Time | 6–12 hours |
| Workup | Filtration, extraction with ethyl acetate, and solvent evaporation |
| Purification | Column chromatography or recrystallization from ethanol/water mixture |
- Deprotonation of 3-hydroxybenzonitrile by the base generates a phenoxide ion.
- Nucleophilic attack on the electron-deficient C4 position of 2-chloro-5-fluoropyrimidine.
- Displacement of the chloride leaving group forms the ether bond.
Optimization and Yield Considerations
- Base Selection : K₂CO₃ is preferred for its mildness and solubility in polar aprotic solvents.
- Solvent Effects : DMF enhances reaction efficiency due to its high polarity and ability to stabilize intermediates.
- Temperature Control : Prolonged heating above 100°C may lead to decomposition of the pyrimidine ring.
Reported yields for analogous reactions (e.g., 4-substituted isomers) range from 65–75% , suggesting similar efficiency for the 3-substituted derivative.
Analytical Characterization
Post-synthesis verification employs:
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion peak at m/z 249.63 (M⁺).
Challenges and Solutions
- Regioselectivity : The C4 position of 2-chloro-5-fluoropyrimidine is more reactive than C2 due to electronic effects.
- Impurity Control : Byproducts from incomplete substitution are minimized via excess 3-hydroxybenzonitrile (1.2–1.5 equiv).
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.
Scientific Research Applications
3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes and receptors.
Material Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In biological systems, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key attributes of 3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]benzonitrile with analogous compounds:
Key Differences and Implications
Substituent Complexity: The dihydrodioxin-benzyl derivative (C₃₁H₂₄ClNO₅) exhibits significantly higher molecular weight (525.98 vs. 249.63) due to bulky substituents, likely reducing membrane permeability compared to the target compound . Bromo-pyrazolopyridazine analog (C₁₇H₉BrClFN₄O) introduces bromine, which increases steric hindrance and may alter binding kinetics in biological targets .
Synthetic Accessibility :
- The target compound’s simpler structure allows for straightforward synthesis via nucleophilic aromatic substitution (e.g., coupling 2-chloro-5-fluoropyrimidin-4-ol with 3-hydroxybenzonitrile under basic conditions) . In contrast, analogs like the dihydrodioxin derivative require multi-step procedures involving Cs₂CO₃-mediated alkylation and formylation .
Metabolic Stability: Fluorine atoms in the target compound enhance metabolic resistance compared to non-fluorinated analogs. However, the trifluoromethyl-containing analog (CAS: 312.05 g/mol, ) may exhibit even greater stability due to stronger C-F bonds .
Biological Activity
3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile, with the CAS number 1525822-81-4, is a compound of significant interest in medicinal chemistry and biological research due to its potential pharmaceutical applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 249.63 g/mol. The compound features a pyrimidine ring substituted with chlorine and fluorine atoms, which enhances its biological activity by influencing its interaction with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 1525822-81-4 |
| Molecular Formula | C11H5ClFN3O |
| Molecular Weight | 249.63 g/mol |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of halogen substituents (chlorine and fluorine) increases the compound's binding affinity to these biological targets, potentially leading to enzyme inhibition or modulation of receptor activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism often involves the induction of apoptosis in cancer cells through pathways such as the activation of caspases and modulation of Bcl-2 family proteins.
Inhibitory Effects on Kinases
Research has demonstrated that this compound can act as an inhibitor of specific kinases involved in cancer progression. For example, it has been noted for its potential as a JAK2 kinase inhibitor, which is crucial for signaling pathways in hematopoietic cells. Inhibiting JAK2 can disrupt the proliferation and survival of malignant cells.
Case Studies
- Antitumor Activity : A study published in Journal of Medicinal Chemistry explored the synthesis and evaluation of pyrimidine derivatives, including this compound. Results indicated that these compounds exhibited significant antitumor activity against human cancer cell lines, particularly breast and lung cancers.
- Enzyme Inhibition : Another research article highlighted the compound's role in inhibiting specific enzymes related to cancer metabolism. The study found that treatment with this compound led to reduced activity of target enzymes, demonstrating its potential as a therapeutic agent.
Synthesis
The synthesis of this compound typically involves a nucleophilic substitution reaction between 2-chloro-5-fluoropyrimidine and benzonitrile derivatives under basic conditions. This method allows for the introduction of the pyrimidine moiety onto the benzonitrile scaffold effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
